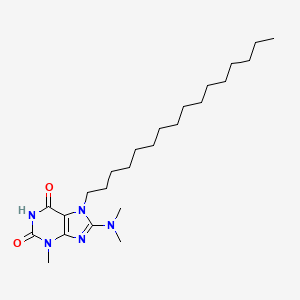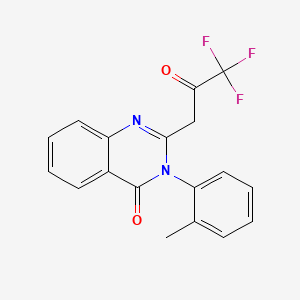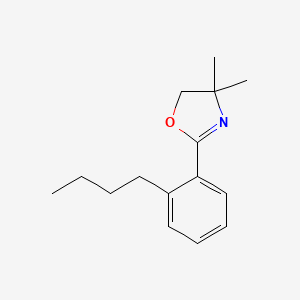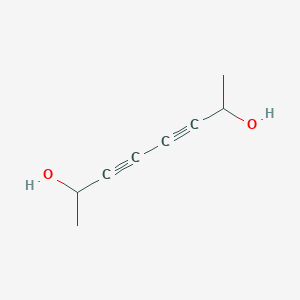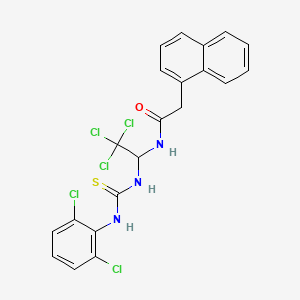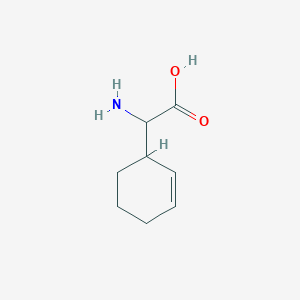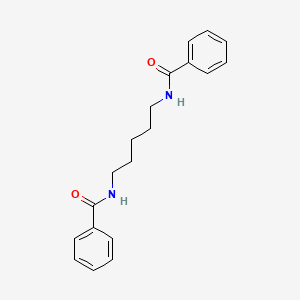
5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride: is a synthetic organic compound known for its unique structural and chemical properties It belongs to the phenazinium class of compounds, characterized by a phenazine core structure with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride typically involves multi-step organic reactions. One common method includes the condensation of phenylamine derivatives with phenazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms with different chemical properties.
Substitution: Substitution reactions involving the replacement of phenylamino groups with other functional groups are possible, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme activities or as a fluorescent marker in imaging studies.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its interactions with biological targets could lead to the discovery of new drugs or treatments.
Industry: In industrial applications, this compound may be used in the production of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially altering their function or activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Phenazinium chloride: A related compound with a simpler structure.
Phenazine derivatives: Compounds with similar core structures but different substituents.
Amino-substituted phenazines: Compounds with amino groups attached to the phenazine core.
Uniqueness: 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride stands out due to its multiple phenylamino groups, which confer unique chemical and physical properties. These properties make it a versatile compound for various applications, distinguishing it from other phenazine derivatives.
Eigenschaften
CAS-Nummer |
4935-81-3 |
|---|---|
Molekularformel |
C36H28ClN5 |
Molekulargewicht |
566.1 g/mol |
IUPAC-Name |
2-N,3-N,7-N,5-tetraphenylphenazin-5-ium-2,3,7-triamine;chloride |
InChI |
InChI=1S/C36H27N5.ClH/c1-5-13-26(14-6-1)37-29-21-22-31-35(23-29)41(30-19-11-4-12-20-30)36-25-33(39-28-17-9-3-10-18-28)32(24-34(36)40-31)38-27-15-7-2-8-16-27;/h1-25H,(H2,37,38,39,40);1H |
InChI-Schlüssel |
QEUAIXPHEOFATM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C=C2)NC5=CC=CC=C5)NC6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


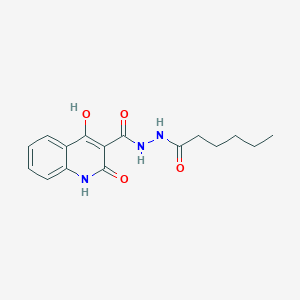
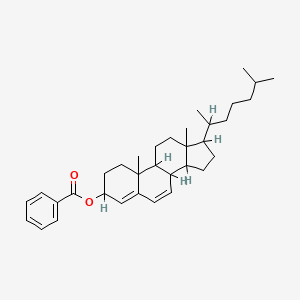
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
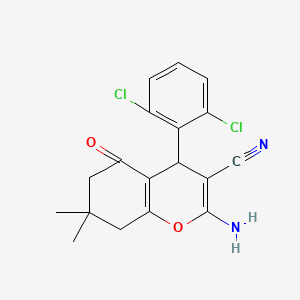
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
